molecular formula C21H25NO5S B10860899 Phenylbenzothiazole-PEG4-OH CAS No. 2274723-90-7

Phenylbenzothiazole-PEG4-OH

Cat. No.: B10860899
CAS No.: 2274723-90-7
M. Wt: 403.5 g/mol
InChI Key: XSAIPEACQNRHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SPG302 is a synthetic small molecule that has shown promise in the treatment of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer’s Disease. It is a third-generation benzothiazole derivative that has the unique ability to regenerate synapses, which are the key connections between neurons that allow people to think, plan, remember, and control motor functions .

Preparation Methods

The preparation of SPG302 involves synthetic routes that include the derivatization of benzothiazole. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain.

Chemical Reactions Analysis

SPG302 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

SPG302 has a wide range of scientific research applications, including:

Mechanism of Action

SPG302 exerts its effects by increasing the density of axospinous glutamatergic synapses. It targets an undisclosed regulator of the F-actin-based cytoskeleton, leading to the formation of new synapses. This synaptogenic activity is associated with enhanced expression of key postsynaptic proteins, including postsynaptic density protein 95 (PSD95), drebrin, and amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR). The compound has been shown to improve cognitive function in animal models without altering amyloid or tau pathology .

Comparison with Similar Compounds

SPG302 is unique compared to other similar compounds due to its ability to regenerate synapses and its specific mechanism of action. Similar compounds include other benzothiazole derivatives and synaptogenic agents. SPG302 stands out for its efficacy in restoring synaptic density and improving cognitive and motor functions in preclinical and clinical studies .

Properties

CAS No.

2274723-90-7

Molecular Formula

C21H25NO5S

Molecular Weight

403.5 g/mol

IUPAC Name

2-[2-[2-[2-[4-(1,3-benzothiazol-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C21H25NO5S/c23-9-10-24-11-12-25-13-14-26-15-16-27-18-7-5-17(6-8-18)21-22-19-3-1-2-4-20(19)28-21/h1-8,23H,9-16H2

InChI Key

XSAIPEACQNRHOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)OCCOCCOCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.